Product packaging for Methyl 4-bromo-3-fluoropicolinate(Cat. No.:)

Methyl 4-bromo-3-fluoropicolinate

Cat. No.: B13711023
M. Wt: 234.02 g/mol
InChI Key: FBZKLGYULOCCEH-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Picolinate (B1231196) Chemistry

Halogenated picolinates, which are esters of halogen-substituted picolinic acids, represent a significant class of compounds in synthetic chemistry. The presence of halogen atoms on the pyridine (B92270) ring dramatically influences the molecule's reactivity, allowing for a variety of chemical transformations. These transformations often involve cross-coupling reactions where the halogen atom is replaced by another functional group. nih.gov

Picolinic acids and their ester derivatives are notable for their applications in various fields, including as herbicides. nih.gov The introduction of different halogen substituents can fine-tune the biological activity and physical properties of these compounds. For instance, the development of herbicides like halauxifen-methyl (B1255740) and florpyrauxifen-benzyl underscores the importance of aryl-substituted picolinates in agrochemistry. nih.gov The study of various substituted picolinate complexes, such as those with chromium(III), further highlights the diverse chemical behaviors and potential applications of this class of compounds. researchgate.net

Strategic Importance as a Synthetic Intermediate in Organic Synthesis

The strategic placement of both a bromine and a fluorine atom gives Methyl 4-bromo-3-fluoropicolinate distinct advantages as a synthetic intermediate. The carbon-bromine bond is typically more reactive in palladium-catalyzed cross-coupling reactions than the carbon-fluorine bond. This difference in reactivity allows for selective functionalization at the 4-position of the pyridine ring, while leaving the fluorine atom intact for subsequent transformations.

This selective reactivity is crucial for the efficient construction of highly functionalized pyridine derivatives, which are common scaffolds in pharmaceuticals and advanced materials. thieme-connect.comresearchgate.net The ability to introduce a wide array of substituents through cross-coupling reactions makes this compound a powerful tool for medicinal chemists and materials scientists. rwth-aachen.denih.gov

Overview of Research Trends in Halogenated Pyridine Carboxylates

Recent research in the field of halogenated pyridine carboxylates has been driven by the need for novel and efficient synthetic methodologies. Key trends include the development of new catalytic systems for cross-coupling reactions, the exploration of transition-metal-free functionalization methods, and the synthesis of highly substituted and complex pyridine structures. thieme-connect.comacs.orgnih.gov

The functionalization of the pyridine ring is a central theme, with a focus on achieving high selectivity and yields under mild reaction conditions. researchgate.net Late-stage functionalization, where complex molecules are modified in the final steps of a synthesis, is a particularly active area of research, as it allows for the rapid generation of diverse compound libraries for drug discovery and other applications. researchgate.net The development of methods for the synthesis of multi-substituted pyridines and the use of techniques like ultrasound to promote reactions are also notable trends. acs.org

Chemical and Physical Properties of this compound

PropertyValue
CAS Number 1805503-11-0 bldpharm.com
Molecular Formula C7H5BrFNO2
Molecular Weight 234.02 g/mol
Appearance Solid
Canonical SMILES COC(=O)C1=NC=C(C=C1F)Br

This data is compiled from publicly available chemical databases and may not be exhaustive.

Synthetic Methodologies for this compound

The synthesis of this compound, a halogenated pyridine derivative, involves strategic chemical transformations. The methodologies for its preparation are centered on the controlled introduction of bromine and fluorine atoms onto the pyridine ring, followed by the esterification of the carboxylic acid functionality. These processes require a nuanced understanding of regioselectivity and the application of both classical and modern synthetic techniques.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrFNO2 B13711023 Methyl 4-bromo-3-fluoropicolinate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5BrFNO2

Molecular Weight

234.02 g/mol

IUPAC Name

methyl 4-bromo-3-fluoropyridine-2-carboxylate

InChI

InChI=1S/C7H5BrFNO2/c1-12-7(11)6-5(9)4(8)2-3-10-6/h2-3H,1H3

InChI Key

FBZKLGYULOCCEH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=CC(=C1F)Br

Origin of Product

United States

Chemical Reactivity and Mechanistic Studies of Methyl 4 Bromo 3 Fluoropicolinate

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine (B92270) ring, being electron-deficient, is generally activated towards nucleophilic aromatic substitution (SNAr). The presence of two halogen substituents, bromo and fluoro, at positions 4 and 3 respectively, along with an electron-withdrawing methyl ester group at position 2, is expected to significantly influence the regioselectivity and rate of SNAr reactions.

Reactivity at the Bromo-Substituted Position

In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a Meisenheimer complex. The stability of this intermediate is a key factor. For attack at the C-4 position, the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom of the pyridine ring and the carbonyl oxygen of the ester group. The bromo group, while a good leaving group, is less effective at activating the ring for nucleophilic attack compared to the more electronegative fluorine atom. However, its greater lability as a leaving group could favor substitution at this position under certain conditions.

Reactivity at the Fluoro-Substituted Position

The highly electronegative fluorine atom at the C-3 position is expected to strongly activate the ring towards nucleophilic attack. The C-F bond is significantly more polarized than the C-Br bond, making the carbon atom more electrophilic. In many cases involving polyhalogenated aromatics, fluoride (B91410) is displaced preferentially due to its ability to stabilize the transition state of the addition step through a strong inductive effect. However, the C-F bond is also much stronger than the C-Br bond, which can make the final elimination of the fluoride ion more difficult.

Chemo- and Regioselectivity Investigations in SNAr

A systematic investigation into the chemo- and regioselectivity of SNAr reactions on Methyl 4-bromo-3-fluoropicolinate with various nucleophiles (e.g., amines, alkoxides, thiols) would be of significant interest. Such studies would need to carefully control reaction conditions (temperature, solvent, base) to elucidate the factors governing whether substitution occurs at the C-4 (bromo) or C-3 (fluoro) position. Computational studies, such as density functional theory (DFT) calculations, could provide valuable insights into the reaction pathways and the relative energies of the transition states for nucleophilic attack at each position, thereby predicting the most likely site of substitution.

Metal-Mediated Cross-Coupling Reactions

The presence of a bromo substituent makes this compound a prime candidate for a variety of metal-mediated cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Investigations (e.g., Suzuki-Miyaura, Sonogashira, Heck, Stille)

Suzuki-Miyaura Coupling: The reaction of this compound with various boronic acids or esters in the presence of a palladium catalyst and a base would be expected to proceed at the C-Br bond. This would provide a versatile route to a range of 4-aryl or 4-vinyl picolinate (B1231196) derivatives. Optimization of the catalyst system (ligands, palladium source) and reaction conditions would be crucial to achieve high yields and selectivity.

Sonogashira Coupling: The palladium- and copper-catalyzed coupling with terminal alkynes should readily occur at the C-4 position to yield 4-alkynylpicolinates. These products could serve as valuable intermediates for further transformations.

Heck Coupling: The palladium-catalyzed reaction with alkenes would also be expected to take place at the C-Br bond, leading to the formation of 4-alkenylpicolinates.

Stille Coupling: Coupling with organostannanes would offer another avenue for the introduction of various organic fragments at the C-4 position.

A key aspect of these investigations would be to determine the chemoselectivity of the palladium catalyst for the C-Br bond over any potential for C-F bond activation, which is generally less favored but can occur under specific conditions.

Nickel- and Cobalt-Catalyzed Cross-Coupling Studies

In recent years, nickel and cobalt catalysts have emerged as more earth-abundant and sometimes more reactive alternatives to palladium for cross-coupling reactions. Investigating the utility of these metals in coupling reactions of this compound would be a valuable endeavor. These catalysts can sometimes exhibit different reactivity and selectivity profiles compared to palladium, potentially enabling transformations that are challenging with traditional methods. Studies in this area would involve screening various nickel and cobalt catalyst systems and reaction conditions to establish their efficacy for coupling reactions at the C-Br position.

C-N and C-O Bond Formation (e.g., Buchwald-Hartwig Amination)

The presence of a bromine atom on the electron-deficient pyridine ring makes this compound a suitable substrate for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form C-N bonds. numberanalytics.comyoutube.com This reaction is a powerful tool for the synthesis of arylamines from aryl halides. numberanalytics.com The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and subsequent reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. numberanalytics.com

While specific studies on this compound are not extensively documented, the reactivity of similar halopyridines in Buchwald-Hartwig aminations provides valuable insights. For instance, the palladium-catalyzed coupling of various aminothiophenecarboxylates with substituted halopyridines has been successfully demonstrated using a catalyst system comprising Pd(OAc)₂, a suitable phosphine (B1218219) ligand like Xantphos, and a base such as Cs₂CO₃. nih.gov The reactivity of the halopyridine is dependent on the nature of the halogen, with the general trend being I > Br > Cl. nih.gov

In the context of this compound, the bromine at the 4-position is the expected site of reaction. The reaction with a primary or secondary amine in the presence of a palladium catalyst and a suitable ligand would be expected to yield the corresponding 4-amino-3-fluoropicolinate derivative. The choice of ligand is crucial for the success of these couplings, with bulky, electron-rich phosphine ligands often providing the best results. chemistrysteps.com

A representative, albeit generalized, reaction is depicted below:

Table 1: Illustrative Buchwald-Hartwig Amination of a Bromopyridine

Reactant 1Reactant 2Catalyst SystemProductYieldReference
2-Bromo-6-methylpyridine(+/-)-trans-1,2-Diaminocyclohexane[Pd₂(dba)₃], (±)-BINAP, NaOtBuN,N'-Bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine60% harvard.edu

For C-O bond formation, similar palladium-catalyzed couplings, often referred to as Buchwald-Hartwig etherifications, can be employed. These reactions typically involve the coupling of an aryl halide with an alcohol in the presence of a palladium catalyst and a strong base. While less common than the amination, this method provides a route to aryl ethers. The reaction of this compound with an alcohol under these conditions would be expected to yield the corresponding 4-alkoxy-3-fluoropicolinate.

Directed Ortho-Metalation (DoM) Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. organic-chemistry.orgwikipedia.org The strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. organic-chemistry.org In this compound, both the pyridine nitrogen and the ester group at the 2-position can potentially act as DMGs.

The pyridine nitrogen is a well-established DMG. harvard.edunih.gov However, direct metalation of pyridines with strong bases like alkyllithiums can be complicated by nucleophilic addition to the pyridine ring. harvard.edu The presence of other directing groups can help to control the regioselectivity.

The ester group, or more specifically the carbonyl oxygen, can also direct metalation. In the case of this compound, the most acidic proton available for abstraction, ortho to a potential DMG, is at the 5-position. Deprotonation at this position would be directed by the pyridine nitrogen. The fluorine atom at the 3-position also increases the acidity of the adjacent C-H bond at the 5-position through its inductive effect.

Therefore, treatment of this compound with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures would likely lead to the formation of a lithiated species at the 5-position. This organolithium intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups.

Table 2: Common Directing Metalation Groups and Their Relative Strengths

StrengthDirecting Group (DMG)
Strong-CONR₂, -SO₂NR₂, -O(CONR₂)
Moderate-OR, -NR₂, -F, -Cl
Weak-CH₂NR₂, -CH₂OR

This table provides a general hierarchy of directing group ability based on literature precedent. organic-chemistry.orgwikipedia.org

Other Functional Group Transformations

Ester Hydrolysis and Amidation Reactions

The methyl ester of this compound can be readily transformed into the corresponding carboxylic acid or amide.

Ester Hydrolysis: Hydrolysis of the ester to the corresponding carboxylic acid, 4-bromo-3-fluoropicolinic acid, can be achieved under either acidic or basic conditions. Basic hydrolysis, typically using a solution of a strong base like sodium hydroxide (B78521) or lithium hydroxide in a mixture of water and an organic solvent like methanol (B129727) or THF, is a common method. The reaction generally proceeds via nucleophilic acyl substitution.

Amidation: Direct amidation of the ester can be achieved by heating it with a primary or secondary amine, often in the presence of a catalyst. nih.gov Lewis acids or other activating agents can be used to facilitate the reaction. nih.gov Alternatively, the ester can be first hydrolyzed to the carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents (e.g., DCC, EDC, HATU). A more direct approach involves the use of reagents like methyltrimethoxysilane, which can mediate the direct amidation of carboxylic acids with amines. researchgate.netsynquestlabs.com

Reduction and Oxidation Chemistry

Reduction: The ester functionality of this compound can be selectively reduced. The use of a bulky reducing agent like diisobutylaluminum hydride (DIBAL-H) at low temperatures is a standard method for the partial reduction of esters to aldehydes. youtube.comchemistrysteps.commasterorganicchemistry.comcommonorganicchemistry.comorganic-chemistry.org This would yield 4-bromo-3-fluoropicolinaldehyde. The reaction proceeds through a stable tetrahedral intermediate that collapses to the aldehyde upon workup. chemistrysteps.com Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce the ester to the corresponding primary alcohol, (4-bromo-3-fluoropyridin-2-yl)methanol. It is important to note that under certain conditions, the bromo substituent might also be susceptible to reduction.

Oxidation: The pyridine nitrogen of this compound can be oxidized to the corresponding N-oxide using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. The formation of the N-oxide can significantly alter the reactivity of the pyridine ring, making it more susceptible to certain nucleophilic substitution reactions. For instance, the fluorination of pyridine N-oxides has been shown to be an effective method for introducing fluorine at the meta position. nih.gov

Reaction Kinetics and Mechanistic Elucidation Studies

For the Buchwald-Hartwig amination , kinetic studies on other aryl halides have shown that the oxidative addition of the aryl halide to the Pd(0) catalyst is often the rate-determining step. nih.gov The reaction order can vary depending on the specific substrates, catalyst, and base used. nih.gov For example, with aryl chlorides and secondary amines using a Pd[P(t-Bu)₃]₂ catalyst, the reaction was found to be first order in aryl chloride, zero order in amine, and positive order in the base (NaOtBu). nih.gov

In Directed Ortho-Metalation , the mechanism involves the formation of a complex between the directing group and the organolithium reagent, which lowers the kinetic barrier to deprotonation at the ortho position. baranlab.org The stability and reactivity of the resulting organolithium intermediate are influenced by factors such as the solvent, temperature, and the presence of additives like TMEDA.

For nucleophilic aromatic substitution (SNAᵣ) , which is relevant to the C-N and C-O bond-forming reactions, the mechanism typically proceeds through a Meisenheimer complex. The high electronegativity of the fluorine atom on the pyridine ring is expected to accelerate the rate of nucleophilic substitution compared to the corresponding chloro- or bromo-derivatives. nih.gov

Further computational and experimental studies are needed to fully elucidate the specific reaction kinetics and mechanisms for the various transformations of this compound.

Advanced Synthetic Applications of Methyl 4 Bromo 3 Fluoropicolinate

Construction of Substituted Pyridine (B92270) Scaffolds

The inherent reactivity of the functional groups in Methyl 4-bromo-3-fluoropicolinate makes it an excellent starting material for the synthesis of highly functionalized pyridine derivatives. The bromine atom is particularly amenable to substitution reactions, while the ester group can be readily modified, and the pyridine nitrogen can be derivatized to further expand its synthetic utility.

Synthesis of Polysubstituted Picolinic Acids and Esters

The bromine atom at the 4-position of this compound is a key handle for introducing a wide array of substituents onto the pyridine ring through various cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. For instance, Suzuki coupling with aryl or heteroaryl boronic acids can introduce diverse aromatic moieties, leading to the formation of biaryl-containing picolinates.

Similarly, Sonogashira coupling with terminal alkynes can be employed to install alkynyl groups, which are themselves versatile functional groups for further transformations. The ester functionality of the resulting polysubstituted picolinates can then be hydrolyzed to the corresponding carboxylic acids. These picolinic acids are important ligands in coordination chemistry and are precursors to a variety of other functional groups.

Reaction TypeReagents and ConditionsProduct Type
Suzuki CouplingArylboronic acid, Pd catalyst, base4-Aryl-3-fluoropicolinate
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, base4-Alkynyl-3-fluoropicolinate
Buchwald-Hartwig AminationAmine, Pd catalyst, base4-Amino-3-fluoropicolinate
HydrolysisLiOH, H₂O/THFPolysubstituted 3-fluoropicolinic acid

Derivatization to Pyridine N-Oxides and Related Heterocycles

The nitrogen atom of the pyridine ring in this compound can be oxidized to form the corresponding pyridine N-oxide. This transformation is typically achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. The resulting N-oxide exhibits altered reactivity compared to the parent pyridine. The N-oxide group can activate the pyridine ring towards nucleophilic substitution, particularly at the 2- and 6-positions.

Furthermore, the pyridine N-oxide can participate in various cycloaddition reactions and can be a precursor to other functional groups through deoxygenation or rearrangement reactions. For example, treatment with phosphorus oxychloride can lead to chlorination at the 2- or 6-position. The N-oxide functionality can also influence the regioselectivity of subsequent reactions on the pyridine ring.

Role as a Precursor in Complex Heterocyclic Synthesis

The strategic placement of multiple reactive sites on this compound makes it a valuable starting point for the synthesis of more complex, multi-cyclic heterocyclic systems. The ability to sequentially or in a single pot functionalize the different positions of the pyridine ring allows for the construction of intricate molecular frameworks.

Building Blocks for Fused Heterocyclic Systems

This compound can serve as a key precursor for the synthesis of fused heterocyclic systems, where the pyridine ring is annulated with another ring. For example, following a Sonogashira coupling to introduce an alkyne at the 4-position, an intramolecular cyclization can be induced to form a furo[3,2-c]pyridine (B1313802) or a related fused system. The fluorine atom at the 3-position can also participate in cyclization reactions, for instance, through nucleophilic aromatic substitution by an appropriately positioned nucleophile within the same molecule.

The general strategy involves a cross-coupling reaction to introduce a side chain at the 4-position, which then undergoes a subsequent intramolecular cyclization. The nature of the fused ring is determined by the functionality introduced in the cross-coupling step.

Fused HeterocycleSynthetic Strategy
Furo[3,2-c]pyridinesSonogashira coupling followed by intramolecular cyclization of the resulting alkyne.
Thieno[3,2-c]pyridinesPalladium-catalyzed coupling with a thiol-containing substrate followed by cyclization.
Pyrrolo[3,2-c]pyridinesBuchwald-Hartwig amination followed by intramolecular cyclization.

Incorporation into Macrocyclic Structures

The difunctional nature of this compound makes it a suitable component for the synthesis of macrocyclic structures. The ester group can be hydrolyzed to the carboxylic acid, which can then be used in macrolactonization or macrolactamization reactions. The bromine atom provides a site for coupling with another bifunctional molecule, leading to the formation of a large ring system.

For example, a Suzuki coupling with a boronic acid that also contains a terminal alcohol or amine can be followed by an intramolecular esterification or amidation to close the macrocycle. The rigidity of the pyridine ring and the defined stereochemistry of the substituents can impart specific conformational preferences to the resulting macrocycle.

Utilization in Supramolecular Chemistry Components

The structural features of this compound and its derivatives make them attractive components for the design and synthesis of molecules for supramolecular chemistry. The pyridine nitrogen and the ester or carboxylic acid group can act as hydrogen bond acceptors and donors, respectively, facilitating the formation of self-assembled structures.

Furthermore, the potential to introduce various functional groups through cross-coupling reactions allows for the tuning of the electronic and steric properties of the molecule, which can influence its binding and recognition properties. The fluorinated pyridine core can also lead to specific intermolecular interactions, such as halogen bonding and π-π stacking, which are crucial in the formation of well-defined supramolecular architectures. The ability to synthesize rigid, well-defined oligomers and macrocycles from this building block is of significant interest in the development of new materials with tailored properties.

Advanced Spectroscopic and Computational Characterization of Methyl 4 Bromo 3 Fluoropicolinate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful, non-destructive technique for determining the molecular structure of organic compounds in solution. For Methyl 4-bromo-3-fluoropicolinate, a combination of one-dimensional and multidimensional NMR experiments is essential for unambiguous assignment of all proton (¹H), carbon (¹³C), and fluorine (¹⁹F) signals.

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Multidimensional NMR experiments are critical for establishing connectivity between atoms within the molecule.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the coupling between the two vicinal aromatic protons on the pyridine (B92270) ring. A cross-peak between the signals of H-5 and H-6 would confirm their adjacent positions.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates the chemical shifts of protons directly attached to carbon atoms. This would allow for the definitive assignment of the carbon signals for C-5 and C-6 by correlating them with their attached protons (H-5 and H-6). The methyl protons of the ester group would show a correlation to the methyl carbon.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for identifying longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for assigning the quaternary carbons (C-2, C-3, and C-4) and the carbonyl carbon of the ester group. For instance, the proton at the H-6 position would be expected to show correlations to C-2, C-4, and the carbonyl carbon (C=O). The methyl protons would show a strong correlation to the carbonyl carbon.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound in CDCl₃

Atom¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key HMBC Correlations (¹H → ¹³C)
2-158.5 (d, JCF)H-6
3-155.0 (d, ¹JCF)H-5
4-115.0 (d, JCF)H-5, H-6
57.85 (d, JHH = 5.0 Hz)125.0 (d, JCF)C-3, C-4, C-6
68.50 (d, JHH = 5.0 Hz)150.0 (d, JCF)C-2, C-4, C=O
C=O-164.0OCH₃
OCH₃3.95 (s)53.0C=O

Note: Chemical shifts and coupling constants (J) are illustrative and based on values for similar substituted pyridines. 'd' denotes a doublet due to coupling with fluorine.

Fluorine-19 NMR Spectroscopy (¹⁹F NMR) for Substituent Effects

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is an exceptionally sensitive and informative technique. rsc.orgrsc.org The chemical shift of the fluorine-19 nucleus is highly sensitive to its electronic environment, making it an excellent probe for substituent effects. In this compound, the ¹⁹F chemical shift will be influenced by the electron-withdrawing bromine atom at the adjacent position and the methyl ester group.

The ¹⁹F NMR spectrum would be expected to show a single resonance, likely a doublet of doublets, due to coupling with the vicinal H-5 proton and a smaller four-bond coupling to the H-6 proton. The magnitude of these coupling constants provides valuable structural information. Furthermore, analysis of derivatives of this compound with different substituents would allow for a systematic study of electronic effects on the pyridine ring, as reflected by changes in the ¹⁹F chemical shift. researchgate.nettechnion.ac.il

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

HRMS is an essential tool for confirming the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). kcl.ac.uk For this compound (C₈H₆BrFO₂), the expected monoisotopic mass can be calculated with high precision. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, will result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragment ions, with two peaks of nearly equal intensity separated by two mass units. nih.gov

Fragmentation analysis, often aided by tandem mass spectrometry (MS/MS), provides insights into the molecular structure. Common fragmentation pathways for this molecule would likely involve the loss of the methoxy (B1213986) group (•OCH₃) or the entire methoxycarbonyl group (•COOCH₃) from the molecular ion. Cleavage of the C-Br bond is another plausible fragmentation route.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

IonFormulaCalculated m/z ([M]⁺)
Molecular Ion (⁷⁹Br)C₈H₆⁷⁹BrFO₂246.9584
Molecular Ion (⁸¹Br)C₈H₆⁸¹BrFO₂248.9563
[M - OCH₃]⁺ (⁷⁹Br)C₇H₃⁷⁹BrFO215.9399
[M - OCH₃]⁺ (⁸¹Br)C₇H₃⁸¹BrFO217.9379
[M - COOCH₃]⁺ (⁷⁹Br)C₆H₃⁷⁹BrF187.9451
[M - COOCH₃]⁺ (⁸¹Br)C₆H₃⁸¹BrF189.9430

X-ray Crystallography for Solid-State Structure Elucidation

While NMR and MS provide data on the molecule in the solution and gas phases, respectively, single-crystal X-ray crystallography offers the definitive determination of the molecular structure in the solid state. nih.gov This technique can precisely measure bond lengths, bond angles, and torsion angles, providing a detailed three-dimensional model of the molecule.

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular interactions. rsc.org For this compound, a variety of weak non-covalent interactions are expected to play a role in stabilizing the crystal structure. These may include:

Halogen bonding: The electrophilic region on the bromine atom (σ-hole) could interact with a nucleophilic atom, such as the nitrogen of a neighboring pyridine ring or an oxygen atom of the ester group.

π-π stacking: The electron-deficient pyridine rings may stack in an offset fashion to minimize electrostatic repulsion.

Analysis of the crystal structure of related picolinic acid derivatives suggests that the interplay of these interactions dictates the final solid-state assembly. nih.gov

Conformational Analysis in Crystalline State

X-ray crystallography provides a snapshot of the molecule's conformation in the solid state. A key conformational feature of this compound is the dihedral angle between the plane of the pyridine ring and the plane of the methyl ester group. In related structures, this group is often slightly twisted out of the plane of the aromatic ring. nih.govresearchgate.net The precise value of this torsion angle would be determined, providing insight into the steric and electronic effects influencing the preferred solid-state conformation. The planarity of the substituted pyridine ring itself can also be assessed.

Table 3: Hypothetical Crystallographic Data for this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.9
b (Å)6.4
c (Å)12.6
β (°)101.5
Volume (ų)855.2
Z4
Density (calculated) (g/cm³)1.915
Dihedral Angle (Pyridine ring - Ester group) (°)7.5

Note: These data are illustrative and based on typical values for similar organic molecules.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Bonding Characteristics

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a fundamental tool for identifying the functional groups and elucidating the bonding framework of a molecule. These methods probe the distinct vibrational modes (stretching, bending, wagging) of chemical bonds, which correspond to specific energy absorptions or scattering events. For this compound, these spectra would provide a unique fingerprint, confirming the presence of its key structural components.

The analysis would focus on identifying characteristic frequencies for the pyridine ring, the methyl ester group, and the carbon-halogen bonds. The C=O stretching vibration of the ester group is expected to produce a strong, sharp absorption band in the infrared spectrum. nih.govlibretexts.org The aromatic C=C and C-N stretching vibrations of the pyridine ring would appear in the 1600-1400 cm⁻¹ region. vscht.cz The C-F and C-Br stretching vibrations are anticipated at lower wavenumbers, with their exact positions influenced by their attachment to the aromatic ring. nih.gov

Raman spectroscopy offers complementary information. While C=O stretching is also visible in Raman, aromatic ring vibrations are often particularly strong and well-resolved. niscair.res.in The technique is also sensitive to homonuclear bonds, providing a comprehensive picture of the molecule's vibrational framework. vscht.cz Both FTIR and Raman are powerful for structural confirmation and can be used to detect changes arising from co-crystallization or intermolecular interactions.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound This table is illustrative, with frequency ranges based on typical values for the listed functional groups in similar chemical environments.

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity
C=O (Ester)Stretching (ν)1720-1740Strong (FTIR)
C-O (Ester)Stretching (ν)1250-1300Strong (FTIR)
Aromatic RingC=C / C=N Stretching (ν)1400-1610Medium to Strong
Aromatic C-HStretching (ν)3000-3100Medium to Weak
C-F (Aryl)Stretching (ν)1100-1250Strong (FTIR)
C-Br (Aryl)Stretching (ν)500-650Medium to Strong

Electronic Spectroscopy (UV-Vis) for Electronic Structure and Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. youtube.com This technique is primarily used to study molecules containing chromophores—conjugated systems of π-electrons. In this compound, the substituted pyridine ring acts as the principal chromophore.

The UV-Vis spectrum is expected to show distinct absorption bands corresponding to π→π* and n→π* electronic transitions.

π→π transitions:* These are typically high-energy, high-intensity absorptions resulting from the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic ring.

n→π transitions:* These lower-energy, lower-intensity absorptions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pair on the pyridine nitrogen, to a π* antibonding orbital.

The substituents on the pyridine ring—bromo, fluoro, and methyl ester groups—act as auxochromes that can modify the absorption characteristics. The halogen atoms and the ester group, through their electronic effects (inductive and mesomeric), can shift the absorption maxima (λmax) to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths and alter the absorption intensity. Theoretical methods like Time-Dependent Density Functional Theory (TD-DFT) are often employed to predict and interpret these electronic spectra with good accuracy. researchgate.net

Table 2: Predicted Electronic Transitions for this compound This table presents a conceptual overview of the expected transitions. Actual λmax values require experimental measurement or high-level computation.

Transition TypeOrbitals InvolvedExpected Wavelength Region (nm)Expected Intensity
π → ππ (Ring) → π (Ring)200 - 280High
n → πn (Nitrogen) → π (Ring)270 - 320Low

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations and molecular modeling have become indispensable tools for investigating molecular properties, especially for novel compounds where experimental data may be sparse. These computational methods can predict geometries, energies, and spectroscopic properties, offering deep insights into molecular behavior at the atomic level.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. ijcce.ac.ir By approximating the electron density, DFT methods like B3LYP can accurately calculate optimized molecular geometries, vibrational frequencies (for comparison with FTIR/Raman data), and various electronic properties. nih.govniscair.res.in

Key parameters derived from DFT calculations include:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap indicates the molecule's chemical stability and the energy required for electronic excitation.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting sites of intermolecular interactions. ijcce.ac.ir

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information on charge delocalization, intramolecular interactions, and the stability arising from hyperconjugation.

Table 3: Conceptual DFT-Derived Properties for this compound

PropertySignificance
Optimized GeometryPredicts bond lengths and angles for the most stable structure.
HOMO-LUMO GapIndicates chemical reactivity and electronic excitability.
MEP SurfaceIdentifies sites for electrophilic and nucleophilic attack.
Calculated Vibrational FrequenciesAids in the assignment of experimental FTIR and Raman spectra. researchgate.net
Atomic ChargesQuantifies the electron distribution on each atom.

Conformational analysis is used to identify the most stable three-dimensional arrangements (conformers) of a molecule. For this compound, the primary source of conformational flexibility is the rotation around the single bond connecting the ester group to the pyridine ring.

By systematically rotating this bond and calculating the energy at each step, a Potential Energy Surface (PES) can be mapped. This map reveals the energy minima, corresponding to stable conformers, and the energy barriers (transition states) between them. The global minimum on the PES represents the most populated conformation of the molecule under equilibrium conditions. Steric hindrance between the ortho-substituents (fluorine) and the ester's carbonyl group, as well as electronic interactions, will be the dominant factors determining the preferred conformation.

Reaction pathway modeling is a computational technique used to elucidate the detailed mechanism of a chemical reaction. nih.gov For a derivative like this compound, this could be applied to study potential reactions such as the nucleophilic substitution of the bromine atom or the hydrolysis of the methyl ester.

The process involves identifying the lowest energy path from reactants to products. A critical step is locating the transition state (TS)—the highest energy point along this pathway. acs.org The energy of the TS determines the activation energy of the reaction, which is directly related to the reaction rate. By modeling various potential pathways, chemists can predict which reactions are kinetically and thermodynamically favorable. For example, a water-assisted pathway might be compared to a direct pathway to understand the role of solvent molecules in the reaction mechanism. nih.gov

Molecular Dynamics (MD) simulations provide a "computational microscope" to observe the motion of atoms and molecules over time. biorxiv.org An MD simulation for this compound would typically place the molecule in a simulated box of solvent (like water or an organic solvent) and calculate the forces between all atoms to model their trajectories according to the laws of classical mechanics.

MD simulations can reveal:

Conformational Dynamics: How the molecule flexes and transitions between different conformations in solution.

Solvation Structure: How solvent molecules arrange themselves around the solute and the nature of their interactions.

Transport Properties: Macroscopic properties like diffusion coefficients can be estimated from the simulation.

Binding Interactions: If the molecule is studied in the context of a biological target (e.g., an enzyme), MD simulations can explore the stability of the binding pose and the key intermolecular interactions driving complex formation. nih.gov

Future Research Directions and Emerging Paradigms Involving Methyl 4 Bromo 3 Fluoropicolinate

Development of More Sustainable and Environmentally Benign Synthetic Routes

The future synthesis of Methyl 4-bromo-3-fluoropicolinate and its derivatives will increasingly prioritize green chemistry principles to minimize environmental impact. researchgate.netresearchgate.net Current synthetic strategies for picolinates and halopyridines often rely on traditional methods that may involve harsh reagents and generate significant waste. sci-hub.se Future research is expected to focus on the development of catalytic, solvent-free, and energy-efficient methodologies. rsc.orgresearchgate.net

Key areas of development will likely include:

Catalytic Approaches: The use of heterogeneous catalysts, such as metal-organic frameworks (MOFs) like UiO-66(Zr)-N(CH2PO3H2)2, has shown promise in the synthesis of picolinate (B1231196) derivatives under ambient conditions. nih.govrsc.org Future work could adapt these porous catalysts for the specific synthesis of fluorinated and brominated picolinates, potentially improving yield and selectivity while allowing for catalyst recycling.

Benign Solvents and Reagents: A shift towards greener reaction media, such as water or bio-based solvents, and the replacement of hazardous reagents will be crucial. nih.gov For instance, developing methods that avoid the use of highly toxic or corrosive halogenating agents would represent a significant advancement.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core tenet of green chemistry. Multi-component reactions (MCRs) that assemble complex molecules like pyridopyrimidines in a single step exemplify this approach and could be adapted for picolinate synthesis. researchgate.net

A comparative table illustrating the potential improvements of a green synthetic route over a traditional one is presented below.

FeatureTraditional SynthesisPotential Green Synthesis
Catalyst Stoichiometric reagentsRecyclable heterogeneous catalyst (e.g., functionalized MOF)
Solvent Chlorinated organic solventsWater or bio-based solvents
Energy Input High temperaturesAmbient temperature
Byproducts Significant waste generationMinimal byproducts (e.g., water)
Atom Economy Low to moderateHigh

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The unique electronic properties conferred by the fluorine and bromine substituents on the pyridine (B92270) ring of this compound open avenues for novel reactivity, particularly through modern catalytic methods like photoredox and electrosynthesis. acs.orgrsc.orgacs.org

C-H Functionalization: The pyridine N-oxide derivative could act as a precursor for oxygen-centered radicals, facilitating C-H functionalization at various positions. acs.org

Novel Couplings: Pyridinyl radicals, generated through single-electron reduction of the corresponding pyridinium (B92312) salt, could participate in radical-radical coupling reactions, allowing for the introduction of diverse substituents. acs.org The development of modular photoredox systems could further expand the scope of these transformations. jiaolei.group

Electrosynthesis: Electrochemical methods provide a reagent-free approach to oxidation and reduction, offering a sustainable alternative to traditional chemical reagents. researchgate.net

Reductive Hydrogenation: Electrocatalytic hydrogenation using an anion-exchange membrane (AEM) electrolyzer could selectively reduce the pyridine ring to the corresponding piperidine, a valuable scaffold in pharmaceuticals. acs.org

Oxidative Functionalization: Anodic oxidation could be employed to generate reactive intermediates for subsequent functionalization, as demonstrated in the synthesis of other pyridine derivatives. rsc.org

TransformationMethodPotential ProductSignificance
C-4 AlkylationPhotoredox CatalysisMethyl 4-alkyl-3-fluoropicolinateAccess to novel analogs with tuned properties.
Ring ReductionElectrocatalytic HydrogenationMethyl 4-bromo-3-fluoropiperidine-2-carboxylateCreation of saturated heterocyclic building blocks.
C-H FunctionalizationPhotoredox/Pyridine N-Oxide CatalysisDerivatized primary alcoholsIntroduction of diverse functional groups. nih.gov

Integration into Flow Chemistry and Automated Synthesis Platforms

The synthesis of this compound and its subsequent derivatization are well-suited for integration into continuous flow and automated synthesis platforms. uc.ptdurham.ac.uknih.gov These technologies offer enhanced control over reaction parameters, improved safety, and the potential for high-throughput library synthesis. nih.gov

Flow Chemistry: Performing reactions in continuous flow reactors can significantly accelerate reaction times, improve yields, and allow for the safe handling of hazardous intermediates. ethernet.edu.etporrua.mx The synthesis of heterocyclic compounds, including pyridines, has been successfully demonstrated in flow, often leading to higher productivity compared to batch processes. mdpi.com This approach would be particularly beneficial for scaling up the production of this compound as a key intermediate. alentris.org

Automated Synthesis: Coupling flow reactors with automated liquid handling and purification systems can create end-to-end workflows for generating libraries of derivatives with minimal human intervention. nih.govyoutube.com Such platforms would enable the rapid exploration of the chemical space around the this compound core for applications in drug discovery.

Computational Design and Prediction of Novel Derivatizations and Applications

Computational chemistry and in silico design are poised to play a crucial role in directing the future derivatization of this compound. nih.govresearchgate.net

DFT Studies: Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure and reactivity of the molecule. mostwiedzy.plresearchgate.net This can help predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of new reactions. nih.govnih.gov For instance, DFT can elucidate the reactivity of the C-Br bond versus other positions on the ring.

Molecular Docking and Virtual Screening: For medicinal chemistry applications, computational tools can be used to design and screen virtual libraries of derivatives against specific biological targets. nih.govnih.gov This can prioritize the synthesis of compounds with the highest predicted activity, saving time and resources. This approach has been successfully used to develop pyridine-based kinase inhibitors. acs.orgchemrxiv.org

Applications in Advanced Chemical Biology Methodologies

The unique structural features of this compound make it an intriguing candidate for incorporation into advanced chemical biology tools, such as click chemistry and bioorthogonal reactions, for studying biological systems without clinical trial data. nih.govescholarship.orgnih.gov

Click Chemistry: The bromine atom on the picolinate ring could be converted to an azide (B81097) or an alkyne, transforming the molecule into a "clickable" building block. mdpi.com This would allow for its facile conjugation to other molecules bearing a complementary functional group via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). acs.orgrsc.orgresearchgate.net This has been used to create novel pyridine-based hybrids with potential biological activity. mdpi.com

Bioorthogonal Reactions: A "clickable" derivative of this compound could be used in bioorthogonal labeling experiments. wikipedia.orgdntb.gov.ua For example, it could be incorporated into a larger molecule designed to target a specific protein or cellular component, with the "click" handle allowing for subsequent visualization or isolation via a fluorescent probe or affinity tag. The fluorine atom could also serve as a useful label for ¹⁹F NMR studies in biological systems.

ApplicationMethodologyPotential Use
Ligand SynthesisClick ChemistryRapid synthesis of bidentate ligands for catalysis or imaging. rsc.org
BioconjugationBioorthogonal LigationCovalent attachment to biomolecules for in vitro studies. nih.gov
Target IdentificationPhotoaffinity LabelingIncorporation of a photo-activatable group to identify protein binding partners.

Q & A

Q. Methodological Considerations :

  • Solvent selection (e.g., dichloromethane or acetonitrile) impacts reaction efficiency .
  • Base additives (e.g., triethylamine) can enhance nucleophilic substitution rates.

How should this compound be characterized to confirm its structural integrity?

Basic Research Focus
Rigorous characterization requires a combination of spectroscopic and crystallographic techniques:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify substituent positions and ester functionality.
  • Mass Spectrometry : High-resolution MS to confirm molecular weight and isotopic patterns.
  • X-ray Crystallography : Use of programs like ORTEP-3 to resolve 3D structures and validate regiochemistry .

Q. Table 1: Key Spectral Data

TechniqueExpected Peaks/Features
1^1H NMRδ 3.9–4.1 (ester methyl), δ 8.0–8.5 (pyridine H)
19^{19}F NMRδ -110 to -120 (fluorine environment)
HRMS (ESI+)m/z 248.96 [M+H]+^+

What strategies can optimize the reaction yield of this compound in palladium-catalyzed cross-coupling reactions?

Advanced Research Focus
Yield optimization requires addressing catalytic efficiency and steric/electronic effects:

  • Catalyst-Ligand Systems : Use Pd(PPh3_3)4_4 or Pd(dppf)Cl2_2 to enhance turnover in Suzuki couplings .
  • Temperature Control : Reactions at 80–100°C improve kinetics without decomposing sensitive intermediates.
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) isolates the product from byproducts .

Data Contradiction Example :
Discrepancies in reported yields (e.g., 60% vs. 85%) may arise from trace moisture in solvents or variable catalyst activation. Pre-drying solvents and using fresh Pd sources can mitigate this.

How do electronic effects of the bromo and fluoro substituents influence the reactivity of this compound in nucleophilic aromatic substitution?

Advanced Research Focus
The electron-withdrawing nature of bromo and fluoro groups directs reactivity:

  • Meta/Para Activation : Fluorine’s strong -I effect deactivates the ring but directs nucleophiles to meta positions relative to the ester group.
  • Steric Hindrance : Bromine’s bulk may slow substitution at adjacent positions, favoring reactivity at distal sites.

Q. Table 2: Substituent Effects on Reactivity

Substituent PositionElectronic EffectDominant Reaction Pathway
4-Bromo-I, StericReductive elimination
3-Fluoro-I, Ortho/paraNucleophilic substitution

Comparative Insight : Analogous compounds like Methyl 3-(bromomethyl)-4-(difluoromethyl)picolinate show enhanced electrophilicity due to dual halogen effects .

How should researchers address discrepancies in reported biological activities of this compound derivatives?

Data Contradiction Analysis
Contradictory results (e.g., antimicrobial vs. inactive) may stem from:

  • Assay Variability : Differences in bacterial strains or cell lines (e.g., Gram-positive vs. Gram-negative).
  • Structural Analogues : Compare with methyl picolinate derivatives (e.g., trifluoromethyl variants) to isolate substituent-specific effects .
  • Purity Verification : Use HPLC (>95% purity) to exclude impurities skewing bioactivity results.

Q. Methodological Recommendations :

  • Replicate assays under standardized conditions (e.g., CLSI guidelines).
  • Conduct docking studies to predict target binding modes and validate with mutagenesis.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.